6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one
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Overview
Description
6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound features a pyridazinone core with a chloro-substituted phenyl ring and a sulfonyl group attached to a methylpiperidine moiety.
Preparation Methods
The synthesis of 6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-(4-methylpiperidin-1-yl)aniline.
Reaction Conditions: The aniline derivative undergoes sulfonylation with appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one can be compared with other pyridazinone derivatives:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with structural similarities.
Pyridaben: A herbicide with a pyridazinone structure.
These compounds share the pyridazinone scaffold but differ in their substituents, leading to varied biological activities and applications. The unique combination of the chloro, sulfonyl, and methylpiperidine groups in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C16H18ClN3O3S |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-[4-chloro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H18ClN3O3S/c1-11-6-8-20(9-7-11)24(22,23)15-10-12(2-3-13(15)17)14-4-5-16(21)19-18-14/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
InChI Key |
VBXWHPLLWRMJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
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